Cas no 98012-52-3 (Acetonitrile, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis-)

Acetonitrile, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis- structure
98012-52-3 structure
Product Name:Acetonitrile, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis-
CAS No:98012-52-3
MF:C16H12N2O2
MW:264.278683662415
CID:750788
PubChem ID:14388394
Update Time:2025-04-19

Acetonitrile, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis- Chemical and Physical Properties

Names and Identifiers

    • Acetonitrile, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis-
    • 2-[4-[4-(cyanomethoxy)phenyl]phenoxy]acetonitrile
    • 98012-52-3
    • DTXSID70559696
    • 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile
    • Inchi: 1S/C16H12N2O2/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8H,11-12H2
    • InChI Key: AAJPJKBDXQWICT-UHFFFAOYSA-N
    • SMILES: O(CC#N)C1C=CC(=CC=1)C1C=CC(=CC=1)OCC#N

Computed Properties

  • Exact Mass: 264.089877630g/mol
  • Monoisotopic Mass: 264.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 66Ų
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